molecular formula C14H19N B14236653 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine CAS No. 496785-38-7

1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine

Cat. No.: B14236653
CAS No.: 496785-38-7
M. Wt: 201.31 g/mol
InChI Key: GIJASVPFYPEQSX-UHFFFAOYSA-N
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Description

1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine is an organic compound with the molecular formula C14H19N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethenylphenyl group attached to the ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine typically involves the reaction of 3-ethenylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The ethenylphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-Phenyl)ethyl]pyrrolidine: Lacks the ethenyl group, resulting in different reactivity and binding properties.

    1-[2-(3-Methylphenyl)ethyl]pyrrolidine: Contains a methyl group instead of an ethenyl group, affecting its steric and electronic properties.

    1-[2-(3-Ethylphenyl)ethyl]pyrrolidine: Features an ethyl group, leading to variations in its chemical behavior

Uniqueness

1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

496785-38-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-[2-(3-ethenylphenyl)ethyl]pyrrolidine

InChI

InChI=1S/C14H19N/c1-2-13-6-5-7-14(12-13)8-11-15-9-3-4-10-15/h2,5-7,12H,1,3-4,8-11H2

InChI Key

GIJASVPFYPEQSX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=C1)CCN2CCCC2

Origin of Product

United States

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